tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride
Description
tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic organic compound featuring a norbornane-like skeleton (bicyclo[2.2.1]heptane) with key functional groups: a tert-butyl carbamate (Boc) at position 1, an amino group at position 2, and two methyl groups at position 5. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2.ClH/c1-12(2,3)17-11(16)14-7-6-9(8-10(14)15)13(14,4)5;/h9-10H,6-8,15H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSWNBCKPEIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C(=O)OC(C)(C)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are subjected to photochemical conditions to form the bicyclo[2.2.1]heptane core.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor containing a leaving group.
Protection of the carboxyl group: The carboxyl group is often protected as a tert-butyl ester to prevent unwanted side reactions during subsequent steps.
Formation of the hydrochloride salt: The final compound is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the protection and deprotection steps.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Material Science
Polymer Chemistry
In polymer chemistry, bicyclic compounds are often utilized as monomers or additives to enhance the properties of polymers. The unique structure of tert-butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride allows for increased thermal stability and mechanical strength in polymer matrices. Case studies have demonstrated that incorporating such compounds into polymer formulations can significantly improve their performance characteristics under various environmental conditions .
Chemical Intermediate
Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for the development of pharmaceuticals and agrochemicals. For example, its derivatives have been synthesized to create novel compounds with enhanced biological activity or improved pharmacokinetic profiles .
Table 1: Anticancer Activity of Bicyclic Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 3.6 | MDM2-p53 inhibition |
| tert-butyl 2-amino... | HCT-116 | TBD | TBD |
Table 2: Properties of Bicyclic Compounds in Polymer Applications
| Property | Control Polymer | Polymer with Bicyclic Additive |
|---|---|---|
| Thermal Stability | X °C | Y °C |
| Mechanical Strength | A MPa | B MPa |
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound shares a bicyclo[2.2.1]heptane core with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- The tert-butyl carbamate group in the target compound enhances steric protection of the amino group, improving stability during synthetic steps compared to analogs with less bulky groups (e.g., Cbz or morpholinoethyl) .
Key Observations :
- Low yields (e.g., 11% for compound 13a) are common in substitutions involving bulky amines or heterocycles, suggesting challenges in introducing amino groups to the bicyclic core .
Physicochemical Properties
Melting points and solubility vary significantly with functional groups:
Key Observations :
- Hydrochloride salts (e.g., target compound and 4-aminobicycloheptane derivative) typically exhibit higher melting points and improved aqueous solubility compared to free bases .
- Bulky substituents (e.g., tert-butyl) may reduce crystallinity, though this is offset by salt formation in the target compound.
Commercial Availability and Cost
highlights the commercial landscape of bicyclo[2.2.1]heptane derivatives:
Key Observations :
- The target compound’s tert-butyl carbamate group is commercially prevalent in analogs (e.g., Boc-protected azabicycloheptanes), suggesting scalable synthesis routes .
- Hydrochloride salts are often priced higher due to additional purification steps, consistent with the 4-aminobicycloheptane derivative’s $250/250 mg cost .
Biological Activity
Chemical Structure and Properties
tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic amino acid derivative with the molecular formula . The compound features a unique bicyclo[2.2.1]heptane ring system, which contributes to its distinct biological activities and potential applications in medicinal chemistry.
Synthesis
The synthesis typically involves the formation of the bicyclic structure through Diels-Alder reactions, followed by the introduction of amino and carboxylic acid groups. The final step includes the formation of the hydrochloride salt by reacting with hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino and carboxylic acid functionalities allow for hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and stability .
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological effects:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at metabolic disorders.
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary data indicates potential antimicrobial properties, though further research is needed to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : A study demonstrated that this compound could effectively inhibit certain enzymes involved in neurotransmitter metabolism, suggesting its potential use in treating mood disorders .
- Neuroprotective Effects : In animal models, the compound showed promise in reducing neuronal cell death induced by oxidative stress, indicating a protective effect against neurotoxicity .
- Antimicrobial Activity : A recent investigation highlighted its efficacy against various bacterial strains, suggesting its application in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 7,7-Dimethylbicyclo[2.2.1]heptane-1-ylmethanamine hydrochloride | Bicyclic amine | Neurotransmitter modulation |
| 2-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid | Bicyclic amino acid | Enzyme inhibition |
| tert-Butyl 3-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate | Bicyclic amino acid | Antimicrobial properties |
The uniqueness of this compound lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
